2-(Benzylideneamino)-4-picoline
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Overview
Description
2-(Benzylideneamino)-4-picoline is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a picoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)-4-picoline typically involves the condensation reaction between benzaldehyde and 4-aminomethylpyridine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylideneamino)-4-picoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxide derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
2-(Benzylideneamino)-4-picoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylideneamino)-4-picoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylideneamino)isoindoline-1,3-dione
- 2-(Benzylideneamino)aniline
- 2-(Benzylideneamino)phenol
Uniqueness
2-(Benzylideneamino)-4-picoline is unique due to its specific structure, which combines a benzylidene group with a picoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5350-40-3 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H12N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
BEQWFSCETFZJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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